methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the indole moiety and the dichlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-dioxolane
- 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone
Uniqueness
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H16Cl2N2O3 and a molecular weight of approximately 415.3 g/mol. It features a pyrrole ring substituted with a dichlorophenyl group and an indole-derived moiety, which are critical for its biological activity.
1. Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Activity |
---|---|---|
A431 (human epidermoid carcinoma) | < 10 | High cytotoxicity |
U251 (human glioblastoma) | < 20 | Moderate cytotoxicity |
WM793 (human melanoma) | < 15 | Significant growth inhibition |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the Bcl-2 family proteins .
2. Antimicrobial Activity
The compound also displays antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent. The structure-activity relationship (SAR) analysis points to the dichlorophenyl group as a crucial component enhancing its antimicrobial efficacy .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to promote neurite outgrowth and improve neuronal survival under stress conditions, indicating its potential in treating neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation.
Properties
Molecular Formula |
C21H16Cl2N2O3 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-10-16(21(27)28-2)18(17-13-5-3-4-6-15(13)25-20(17)26)19(24-10)12-8-7-11(22)9-14(12)23/h3-9,17,24H,1-2H3,(H,25,26) |
InChI Key |
YEUGZFGNLDLMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=C(C=C(C=C2)Cl)Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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